Aggregation Propensity vs. PHF6*-Containing Fragments
Tau Peptide (301–315) encompasses the R3/wt sequence (306VQIVYKPVDLSK317) that contains the PHF6 (VQIVYK) amyloidogenic core. In side‑by‑side Thioflavin T (ThT) aggregation assays, the R3/wt peptide produced a plateau ThT signal that was one order of magnitude (∼10‑fold) higher than that of the R2/wt peptide (273GKVQIINKKLDL284), which contains the alternative PHF6* (VQIINK) motif [1]. This difference was observed both in the presence and absence of the polyanionic cofactor heparin, indicating that the VQIVYK core intrinsically drives more robust β‑sheet formation and fibrillization than the VQIINK core.
| Evidence Dimension | Thioflavin T fluorescence plateau intensity (aggregation propensity) |
|---|---|
| Target Compound Data | R3/wt peptide (306–317) contained within Tau (301–315) reaches ThT signal plateau approximately 10× higher than R2/wt baseline |
| Comparator Or Baseline | R2/wt peptide (273–284) containing PHF6* (VQIINK) motif |
| Quantified Difference | ∼10‑fold higher ThT fluorescence for R3/wt vs. R2/wt |
| Conditions | Thioflavin T assay in 20 mM ammonium acetate buffer, pH 7.4, with or without 1:4 heparin:peptide molar ratio, 25 µM peptide, 24 h incubation at 37°C |
Why This Matters
Researchers selecting a tau fragment for aggregation inhibitor screening or fibril formation studies must use the sequence that yields the most consistent and highest‑amplitude ThT signal; Tau (301–315) provides this advantage over R2‑based fragments.
- [1] Ganguly P, et al. Tau assembly: the dominant role of PHF6 (VQIVYK) in microtubule binding region repeat R3. J Phys Chem B. 2015;119(13):4582-4593. View Source
